molecular formula C13H16N4O B12744298 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- CAS No. 86927-73-3

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)-

Cat. No.: B12744298
CAS No.: 86927-73-3
M. Wt: 244.29 g/mol
InChI Key: HJORIRGQXBSKKY-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- is a heterocyclic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For instance, the reaction between hydrazine derivatives and β-keto esters under acidic conditions can yield the desired pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of solid-supported catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- has numerous scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide
  • 1H-Pyrazole-1-carboxamidine
  • 4-Amino-1-methylpyrazole

Uniqueness

1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(1-phenylethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

Properties

CAS No.

86927-73-3

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

4-amino-5-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4O/c1-8(10-6-4-3-5-7-10)15-13(18)12-11(14)9(2)16-17-12/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

HJORIRGQXBSKKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC(C)C2=CC=CC=C2)N

Origin of Product

United States

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